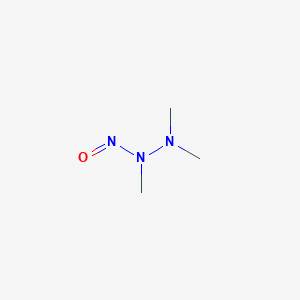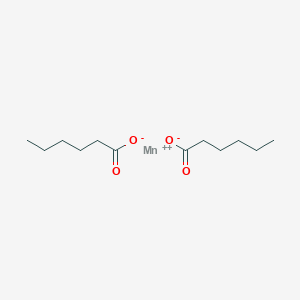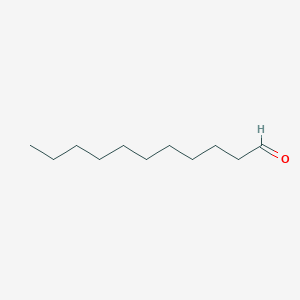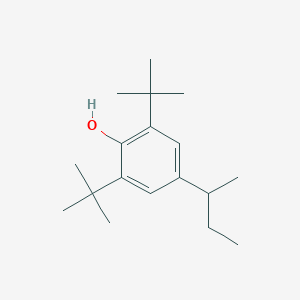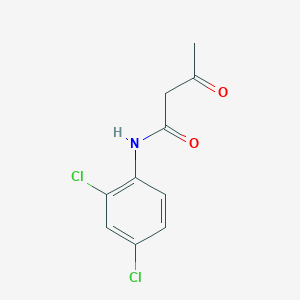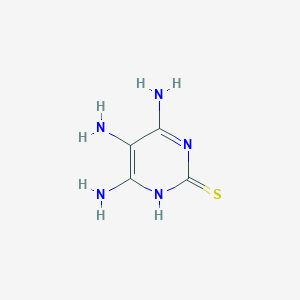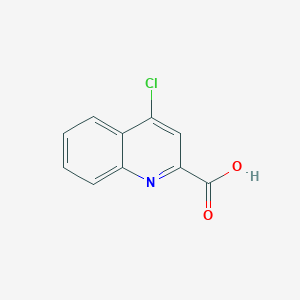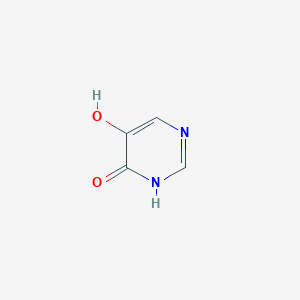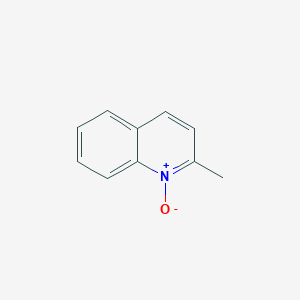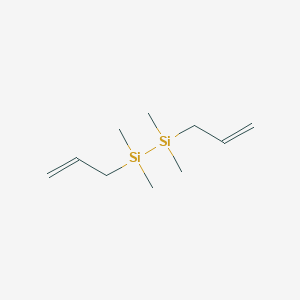
1,2-Di(prop-2-enyl)-tetramethyldisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Di(prop-2-enyl)-tetramethyldisilane, also known as DPTMDS, is a chemical compound that belongs to the group of organosilicon compounds. It has a molecular formula of C12H28Si2 and a molecular weight of 256.52 g/mol. DPTMDS is widely used in the field of materials science, particularly in the synthesis of silicon-based polymers and ceramics.
作用机制
The mechanism of action of 1,2-Di(prop-2-enyl)-tetramethyldisilane is not well understood, but it is believed to involve the reaction of the propenyl groups with the surface of the substrate. The propenyl groups act as reactive sites that can form covalent bonds with the substrate, leading to the formation of a thin film. The film formed by 1,2-Di(prop-2-enyl)-tetramethyldisilane is highly cross-linked and has a high degree of chemical resistance, which makes it suitable for various applications.
生化和生理效应
There is limited information on the biochemical and physiological effects of 1,2-Di(prop-2-enyl)-tetramethyldisilane. However, studies have shown that 1,2-Di(prop-2-enyl)-tetramethyldisilane is not toxic to cells and does not induce any significant cytotoxicity or genotoxicity. This suggests that 1,2-Di(prop-2-enyl)-tetramethyldisilane is a safe material to use in various applications.
实验室实验的优点和局限性
1,2-Di(prop-2-enyl)-tetramethyldisilane has several advantages for lab experiments, such as its high reactivity, low toxicity, and ease of handling. However, it also has some limitations, such as its high cost, limited availability, and the need for specialized equipment for its synthesis and handling.
未来方向
There are several future directions for the research on 1,2-Di(prop-2-enyl)-tetramethyldisilane. One direction is to explore its potential as a precursor for the synthesis of advanced materials with unique properties. Another direction is to investigate its potential as a coating material for various applications, such as anti-corrosion coatings and biomedical coatings. Additionally, further studies are needed to understand the mechanism of action of 1,2-Di(prop-2-enyl)-tetramethyldisilane and its interactions with various substrates.
合成方法
The synthesis of 1,2-Di(prop-2-enyl)-tetramethyldisilane involves the reaction of tetramethyldisilane with allyl chloride in the presence of a catalyst such as aluminum chloride or tin tetrachloride. The reaction takes place at a temperature of 50-60°C and produces 1,2-Di(prop-2-enyl)-tetramethyldisilane as the main product. The yield of 1,2-Di(prop-2-enyl)-tetramethyldisilane can be improved by optimizing the reaction conditions, such as the ratio of reactants, reaction time, and temperature.
科学研究应用
1,2-Di(prop-2-enyl)-tetramethyldisilane has various scientific research applications, particularly in the field of materials science. It is commonly used as a precursor for the synthesis of silicon-based polymers and ceramics. 1,2-Di(prop-2-enyl)-tetramethyldisilane can be polymerized to produce polymeric materials with high thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for various applications such as coatings, adhesives, and electronic materials.
属性
CAS 编号 |
18645-49-3 |
|---|---|
产品名称 |
1,2-Di(prop-2-enyl)-tetramethyldisilane |
分子式 |
C10H22Si2 |
分子量 |
198.45 g/mol |
IUPAC 名称 |
[dimethyl(prop-2-enyl)silyl]-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C10H22Si2/c1-7-9-11(3,4)12(5,6)10-8-2/h7-8H,1-2,9-10H2,3-6H3 |
InChI 键 |
YKBHBENPDUXKBK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CC=C)[Si](C)(C)CC=C |
规范 SMILES |
C[Si](C)(CC=C)[Si](C)(C)CC=C |
同义词 |
1,2-Di(prop-2-enyl)-tetramethyldisilane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



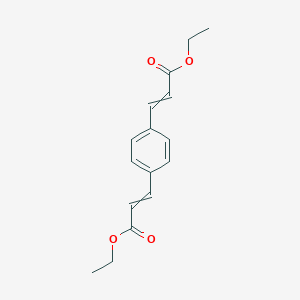
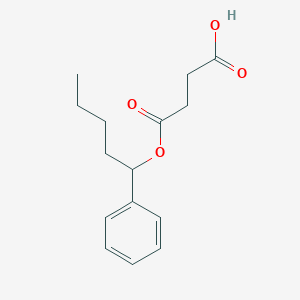
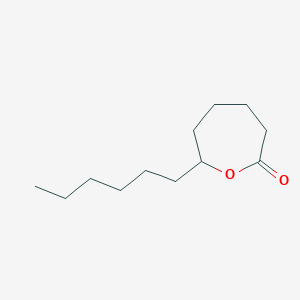

![Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-](/img/structure/B90766.png)
